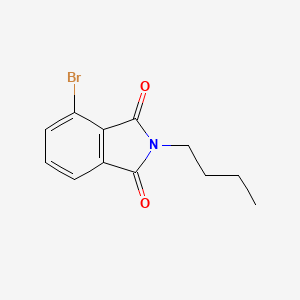
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused ring system containing nitrogen. The presence of a bromine atom and a butyl group in this compound introduces unique chemical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of 2-butyl-1H-isoindole-1,3(2H)-dione
Starting Material: 2-butyl-1H-isoindole-1,3(2H)-dione
Reagent: Bromine (Br₂)
Solvent: Acetic acid or chloroform
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom.
-
Cyclization Reaction
Starting Material: 4-bromo-2-butyl-benzamide
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Heating under reflux conditions to promote cyclization and formation of the isoindole ring.
Industrial Production Methods
Industrial production of 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the isoindole ring or the butyl side chain.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Delivery: Used in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry
Polymer Chemistry: Employed in the synthesis of polymers with unique electronic properties.
Material Science: Used in the development of advanced materials with specific optical and electronic characteristics.
Wirkmechanismus
The mechanism by which 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.
2-Butyl-1H-isoindole-1,3(2H)-dione: Lacks the halogen substitution, affecting its reactivity and applications.
4-Bromo-2-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of a butyl group, influencing its physical and chemical properties.
Uniqueness
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and potential applications. The combination of these substituents can enhance its utility in various fields, from synthetic chemistry to biological research.
Eigenschaften
CAS-Nummer |
139572-70-6 |
|---|---|
Molekularformel |
C12H12BrNO2 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
4-bromo-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
HOWRJUPNTLXTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


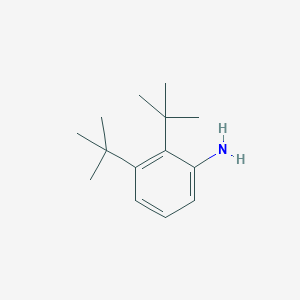
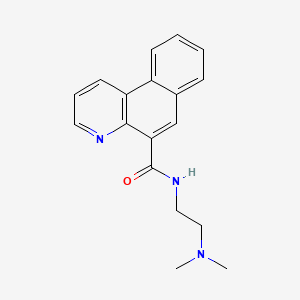
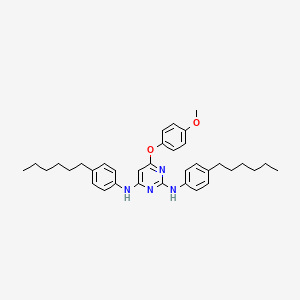
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
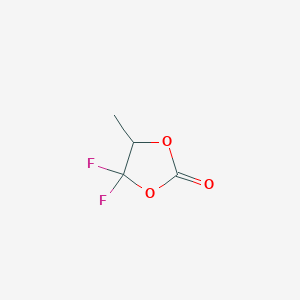
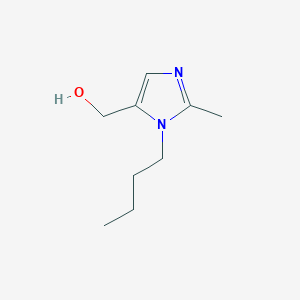
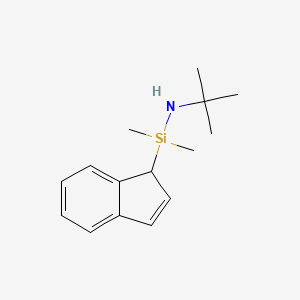

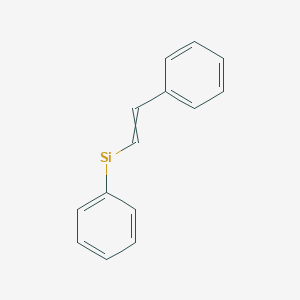
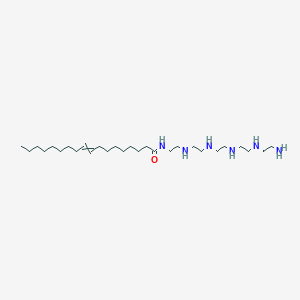
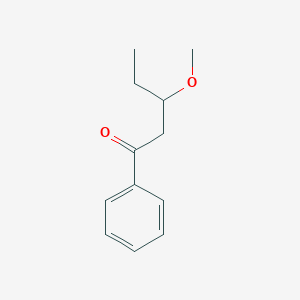
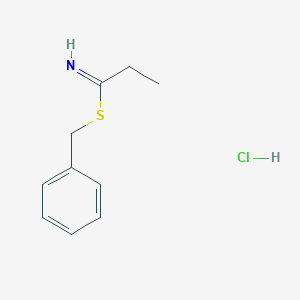
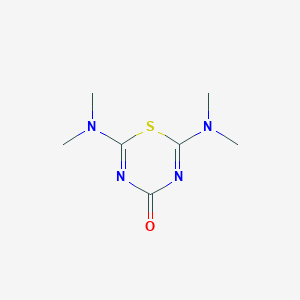
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
